molecular formula C10H8O B156156 4-Phenyl-3-butyn-2-one CAS No. 1817-57-8

4-Phenyl-3-butyn-2-one

Cat. No.: B156156
CAS No.: 1817-57-8
M. Wt: 144.17 g/mol
InChI Key: UPEUQDJSUFHFQP-UHFFFAOYSA-N
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Description

4-Phenyl-3-butyn-2-one is an organic compound with the chemical formula C10H8O. It is a member of the α,β-ketoalkyne family, characterized by the presence of both a ketone and an alkyne functional group. This compound is known for its clear liquid appearance and is insoluble in water but soluble in organic solvents such as ethers and alcohols .

Biochemical Analysis

Biochemical Properties

4-Phenyl-3-butyn-2-one plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. One notable interaction is with liver microsomes and cytosol, where it undergoes reductive metabolism. The compound is reduced to trans-4-phenyl-3-buten-2-one and 4-phenyl-3-butyn-2-ol in the presence of NADPH . These reactions suggest that this compound interacts with specific reductases, which are distinct from the cytochrome P450 system. Additionally, the compound inhibits ethoxyresorufin-O-dealkylase activity in rat liver microsomes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with liver microsomes and cytosol indicates its potential impact on liver cell function. The inhibition of ethoxyresorufin-O-dealkylase activity suggests that this compound may affect detoxification pathways and other metabolic processes within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its reduction by liver microsomes and cytosol. The compound’s triple bond and carbonyl group are reduced to form trans-4-phenyl-3-buten-2-one and 4-phenyl-3-butyn-2-ol, respectively . These reactions are facilitated by specific reductases that are distinct from the cytochrome P450 system. The inhibition of ethoxyresorufin-O-dealkylase activity further indicates that this compound can modulate enzyme activity and influence metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by the presence of NADPH and other cofactors. Over time, the reduction of this compound to its metabolites, trans-4-phenyl-3-buten-2-one and 4-phenyl-3-butyn-2-ol, can lead to changes in cellular function and enzyme activity . Long-term studies are needed to fully understand the compound’s stability and its long-term effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, this compound may exhibit toxic or adverse effects, potentially disrupting cellular function and enzyme activity . Threshold effects and dose-response relationships need to be carefully studied to determine the safe and effective use of this compound in research.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its reduction by liver microsomes and cytosol. The compound is reduced to trans-4-phenyl-3-buten-2-one and 4-phenyl-3-butyn-2-ol in the presence of NADPH . These reactions suggest that this compound interacts with specific reductases and may influence metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s reduction by liver microsomes and cytosol suggests that it may be localized to specific cellular compartments where these enzymes are active

Subcellular Localization

The subcellular localization of this compound is primarily within the liver microsomes and cytosol, where it undergoes reduction to its metabolites . The compound’s activity and function may be influenced by its localization to these specific compartments. Post-translational modifications and targeting signals may also play a role in directing this compound to its site of action within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenyl-3-butyn-2-one can be synthesized through various methods. One common method involves the reaction of benzylpropanedione and phenyl ketone under alkaline conditions, facilitated by carboxylic acid or hydrogenation reduction . Another method includes catalytic hydrogenation using specific catalysts .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for its various applications.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-3-butyn-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various halogenated derivatives, reduced forms of the compound, and oxidized products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Phenyl-3-butyn-2-one has several important applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-3-butyn-2-one involves its interaction with various molecular targets and pathways. As an α,β-ketoalkyne, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of various adducts and intermediates, which are crucial in its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-3-butyn-2-one is unique due to its combination of a phenyl group and a triple bond, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

4-phenylbut-3-yn-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEUQDJSUFHFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171178
Record name 4-Phenyl-3-butyn-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817-57-8
Record name 4-Phenyl-3-butyn-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenyl-3-butyn-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenyl-3-butyn-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylbut-3-yn-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Phenyl-3-butyn-2-one?

A1: The molecular formula of this compound is C10H8O, and its molecular weight is 144.17 g/mol. []

Q2: Are there any notable spectroscopic characteristics of this compound?

A2: While specific spectroscopic data is not extensively discussed in the provided research, this compound and its derivatives are typically characterized using techniques like IR, 1H NMR, 13C NMR, and Mass Spectrometry. [, ]

Q3: How is this compound metabolized in the liver?

A3: Research indicates that this compound undergoes both triple bond and carbonyl reduction in rat liver preparations. [, ] Liver microsomes reduce the triple bond to form trans-4-phenyl-3-buten-2-one (PBO) in the presence of NADPH. [, ] Both microsomes and cytosol can reduce the carbonyl group, producing 4-phenyl-3-butyn-2-ol (PBYOL). [, ] Interestingly, the cytosolic reduction of PBYO yields only the S-enantiomer of PBYOL, whereas microsomes produce both R- and S-enantiomers. [, ]

Q4: Does this compound affect drug-metabolizing enzymes?

A4: Yes, this compound and its metabolite PBO significantly inhibit ethoxyresorufin-O-dealkylase (EROD) activity in rat liver microsomes, while PBYOL shows partial inhibition, and PBA has no effect. [, ]

Q5: What type of reductase is responsible for the triple bond reduction of this compound in the liver?

A5: The research suggests a novel type of reductase is responsible, distinct from cytochrome P450. This is supported by the observation that typical cytochrome P450 inducers do not enhance triple bond reduction, and inhibitors like disulfiram, 7-dehydrocholesterol, and 18β-glycyrrhetinic acid effectively block the activity. [, ]

Q6: Do compounds with a triple bond always undergo reduction in the liver?

A6: No, the position of the triple bond is crucial. While this compound, with a triple bond adjacent to a carbonyl group, undergoes reduction, other compounds like 1-phenyl-1-butyne, deprenyl, ethynylestradiol, and ethinamate, where the triple bond is not adjacent to a carbonyl, are not reduced by liver microsomes. [, ]

Q7: How does this compound react with Grignard reagents?

A7: this compound reacts with phenylacetylenic Grignard reagent under mild conditions to produce a different compound in high yield, demonstrating its utility in synthetic transformations. [, ]

Q8: Can this compound be used in cyclization reactions?

A8: Yes, this compound participates in various cyclization reactions. It reacts with aromatic aldehydes in the presence of phosphine catalysts to form functionalized tetrahydrofuran derivatives. [] It also undergoes spirocyclization with alkyne-tethered aromatics in the presence of silver nitrate/silica catalysts, yielding spirocycles. [] Additionally, it can react with unsaturated pyrazolones to form pyrano[2,3-c]pyrazoles and spiro-cyclopentanone-pyrazolones via phosphine-catalyzed cascade reactions. []

Q9: Can this compound be used to synthesize cyclopentadiene?

A9: While not directly synthesized from this compound, it plays a crucial role in the solar-driven conversion of endo-dicyclopentadiene to cyclopentadiene. [] The reaction, thermodynamically uphill under ambient conditions, becomes favorable at elevated temperatures achieved using concentrated solar energy. [] this compound then reacts with the generated cyclopentadiene to synthesize a 2,5-norbornadiene derivative, showcasing a potential route for energy storage applications. []

Q10: What are potential research areas for this compound in the future?

A10: Further exploration of the novel reductase responsible for the triple bond reduction of this compound is crucial to fully characterize its activity and potential role in metabolizing other compounds. [, ] Additionally, expanding the scope of this compound in synthetic methodologies, especially in the context of green chemistry and utilizing renewable energy sources, could be promising research avenues. [, , ]

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